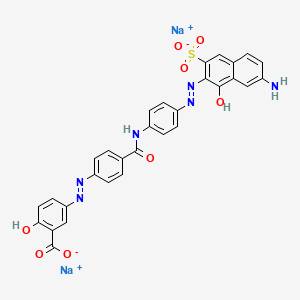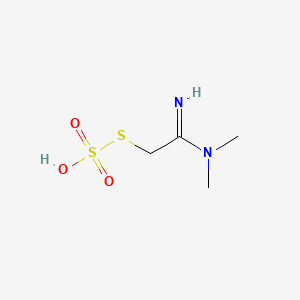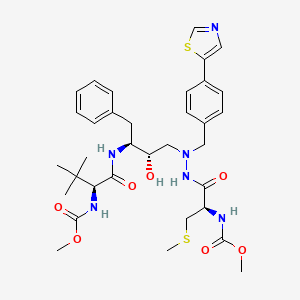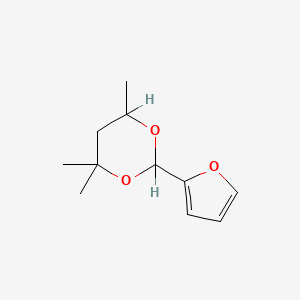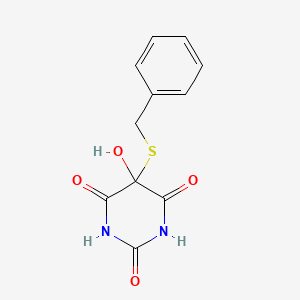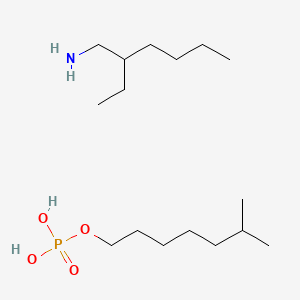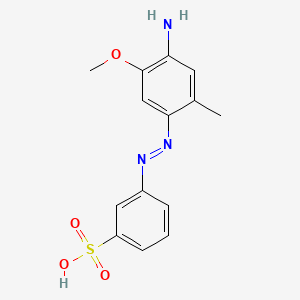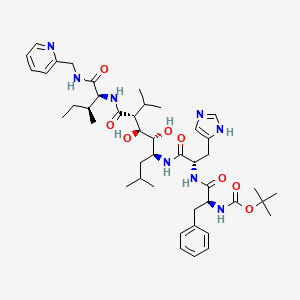
Target
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Target” is a hypothetical chemical entity used for illustrative purposes in various scientific and educational contexts. It serves as a model compound to demonstrate various chemical principles, synthetic methods, and applications in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Target” can be achieved through several synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated carbonyl compound. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or water
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of “this compound” might involve large-scale batch reactors or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for:
High yield: Using excess reactants and optimized reaction conditions
Purity: Employing purification techniques such as distillation or recrystallization
Cost-effectiveness: Utilizing cost-effective raw materials and energy-efficient processes
化学反应分析
Types of Reactions
“Target” undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Hydroxyl or cyano derivatives
科学研究应用
“Target” is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a model compound in studying reaction mechanisms and kinetics.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a reference compound in drug discovery.
Industry: In the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism by which “Target” exerts its effects depends on its specific chemical structure and functional groups. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Forming stable covalent bonds with active sites of enzymes.
Non-covalent interactions: Engaging in hydrogen bonding, van der Waals forces, and ionic interactions with receptors or other biomolecules.
Pathways involved: Modulating biochemical pathways by inhibiting or activating specific enzymes or receptors.
属性
CAS 编号 |
75217-24-2 |
|---|---|
分子式 |
C32H40Cl2N3O6PS |
分子量 |
696.6 g/mol |
IUPAC 名称 |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3 |
InChI 键 |
POBVJVSSUNGWAZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


